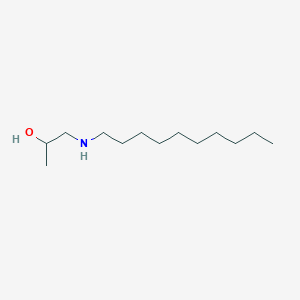
1-(Decylamino)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Decylamino)propan-2-OL is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of a decylamino group attached to the second carbon of a propanol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Decylamino)propan-2-OL can be synthesized through the reaction of 1-chloropropan-2-ol with decylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Decylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Decylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of 1-(Decylamino)propan-2-OL is primarily related to its surfactant properties. The decylamino group interacts with hydrophobic regions, while the hydroxyl group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane fluidity and protein stability.
Comparación Con Compuestos Similares
1-Aminopropan-2-ol: An amino alcohol with similar properties but lacks the long hydrophobic decyl chain.
Decylamine: A primary amine with a long hydrophobic chain but lacks the hydroxyl group.
Propan-2-ol: A simple alcohol with a hydroxyl group but lacks the amino group and long hydrophobic chain.
Uniqueness: 1-(Decylamino)propan-2-OL is unique due to its combination of a long hydrophobic chain and both amino and hydroxyl functional groups. This combination imparts distinct surfactant properties, making it valuable in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
72648-55-6 |
|---|---|
Fórmula molecular |
C13H29NO |
Peso molecular |
215.38 g/mol |
Nombre IUPAC |
1-(decylamino)propan-2-ol |
InChI |
InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-14-12-13(2)15/h13-15H,3-12H2,1-2H3 |
Clave InChI |
ASSOHGIOBRRHCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


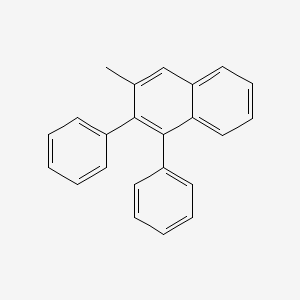
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)

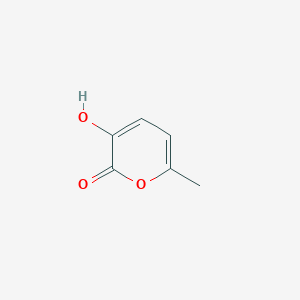

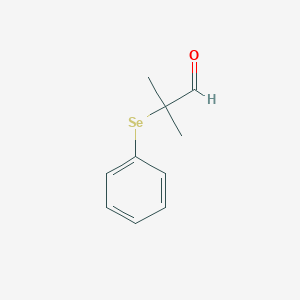
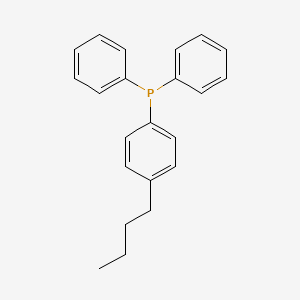
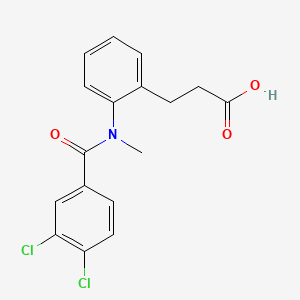
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
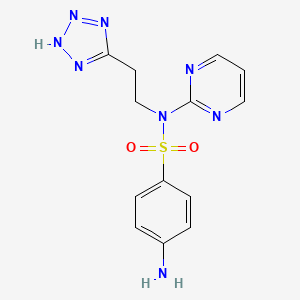
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
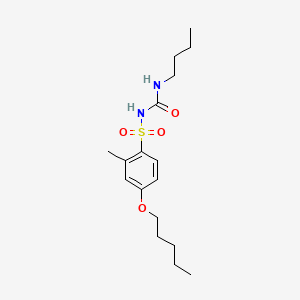
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

